6-Methyl-1-tetralone

Rexinoid agonists Retinoid X receptor Transcriptional activation

6-Methyl-1-tetralone (CAS 51015-29-3; molecular formula C₁₁H₁₂O; MW 160.21 g/mol) is a methyl-substituted α-tetralone in which the methyl group resides at the 6-position of the bicyclic tetralone scaffold. It serves as a key synthetic intermediate in medicinal chemistry, most notably as the tetralone-ring component of 6-methyl-9cUAB30, a rexinoid agonist that exhibits substantially improved RXRα activation potency (EC₅₀ ~100 nM) relative to the parent unsubstituted 9cUAB30 (EC₅₀ ~820 nM).

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 51015-29-3
Cat. No. B1582765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-tetralone
CAS51015-29-3
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)CCC2
InChIInChI=1S/C11H12O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7H,2-4H2,1H3
InChIKeyFPOGGJAFMWYNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1-tetralone (CAS 51015-29-3): A Position-Specific Tetralone Building Block for Rexinoid Agonist Optimization and Heterocyclic Synthesis


6-Methyl-1-tetralone (CAS 51015-29-3; molecular formula C₁₁H₁₂O; MW 160.21 g/mol) is a methyl-substituted α-tetralone in which the methyl group resides at the 6-position of the bicyclic tetralone scaffold. It serves as a key synthetic intermediate in medicinal chemistry, most notably as the tetralone-ring component of 6-methyl-9cUAB30, a rexinoid agonist that exhibits substantially improved RXRα activation potency (EC₅₀ ~100 nM) relative to the parent unsubstituted 9cUAB30 (EC₅₀ ~820 nM) [1]. The compound is also employed in photocatalytic reactions, heterocyclic synthesis, and as a precursor for further functionalized tetralone derivatives . Its liquid physical state at ambient temperature distinguishes it from the 7-methyl regioisomer, which is a crystalline solid (mp 35–36 °C), bearing practical consequences for handling, dissolution, and formulation workflows .

Why 6-Methyl-1-Tetralone Cannot Be Replaced by Other Methyl-Substituted Tetralones in Rexinoid Agonist Programs


The position of the methyl substituent on the tetralone ring exerts a profound and non-linear influence on both the potency and toxicity profile of derived rexinoid agonists. In a systematic head-to-head comparison of 5-, 6-, 7-, and 8-methyl-9cUAB30 homologues, the 6-methyl analogue achieved an 8.2-fold improvement in RXRα activation potency over the parent 9cUAB30 (EC₅₀ 100 vs. 820 nM) while elevating serum triglycerides by only 51%—a marginal increase comparable to the parent compound [1]. In stark contrast, the 7-methyl regioisomer, despite being a marginally more potent binder (Kd 8 nM vs. 15 nM), triggered a 642% increase in serum triglycerides, rendering it unacceptably hyperlipidemic in vivo [1]. The 5-methyl and 8-methyl analogues failed to achieve the potency–safety balance of the 6-methyl congener, exhibiting either weaker antiproliferative activity or partial RARα transactivation [1]. This regioisomer-specific pharmacology, confirmed by X-ray crystallography showing distinct methyl-group interactions with helix 7 residues of the hRXRα ligand-binding domain [2], demonstrates that methyl-substituted tetralones are not interchangeable; the 6-position uniquely decouples potency from lipid toxicity.

Quantitative Evidence Guide: 6-Methyl-1-Tetralone Differentiation Data for Scientific Procurement Decisions


RXRα Activation Potency: 6-Methyl-9cUAB30 Achieves 8.2-Fold Improvement Over Parent 9cUAB30 and Matches the Natural Ligand 9cRA

In a direct head-to-head comparison using RK3E cell-based RXRα reporter assays, 6-methyl-9cUAB30 (the rexinoid derivative incorporating 6-methyl-1-tetralone) activated RXRα-mediated transcription with an EC₅₀ of 100 ± 30 nM, representing an 8.2-fold improvement in potency over the parent compound 9cUAB30 (EC₅₀ 820 ± 70 nM) and matching the potency of the natural pan-agonist 9cRA (EC₅₀ 120 ± 30 nM) [1]. The 7-methyl regioisomer (EC₅₀ 160 ± 10 nM) and 5-methyl regioisomer (EC₅₀ 720 ± 20 nM) were either less potent or carried unacceptable toxicity. The 6-methyl analogue also exhibited the strongest KLF4-mediated transformation inhibition among the non-toxic homologues (EC₅₀ 110 ± 50 nM vs. 400 ± 90 nM for 9cUAB30) [1].

Rexinoid agonists Retinoid X receptor Transcriptional activation Cancer chemoprevention

Lipid Toxicity Decoupling: 6-Methyl Substitution Avoids the Severe Hypertriglyceridemia Caused by the 7-Methyl Regioisomer

In Sprague-Dawley rats fed diets containing 200 mg/kg of each rexinoid analogue, 6-methyl-9cUAB30 elevated serum triglycerides by only 51% relative to control, a value comparable to or lower than the parent 9cUAB30 (63% increase) and far below the 642% increase triggered by the 7-methyl-9cUAB30 regioisomer [1]. The 5-methyl and 8-methyl analogues produced intermediate triglyceride elevations of 31% and 59%, respectively, but with inferior antiproliferative potency [1]. This demonstrates that the 6-position uniquely enables potent RXRα activation without engaging the helix 7 interactions that drive hyperlipidemia—an interpretation confirmed by X-ray crystallography of all four homologues bound to hRXRα-LBD [2].

Hyperlipidemia Rexinoid toxicity Serum triglycerides Therapeutic window

Antiproliferative Efficacy: 6-Methyl-9cUAB30 Matches or Exceeds the Oncogenic Transformation Inhibition of All Other Non-Toxic Homologues

In the KLF4-ER oncogenic transformation assay in RK3E cells, 6-methyl-9cUAB30 inhibited transformation with an EC₅₀ of 110 ± 50 nM, representing a 3.6-fold improvement over the parent 9cUAB30 (EC₅₀ 400 ± 90 nM) and closely matching the activity of the potent natural agonist 9cRA (EC₅₀ 110 ± 13 nM) [1]. Critically, the 7-methyl analogue (EC₅₀ >1000 nM) showed negligible transformation inhibition despite its high RXRα binding affinity, indicating a functional dissociation between binding and antiproliferative efficacy at this position [1]. In mammary tissue proliferation assays (MNU-induced rat model), 6-methyl-9cUAB30 reduced the proliferation index by 79%, outperforming both the parent 9cUAB30 (65% reduction) and the 8-methyl analogue (29% reduction) [1].

Oncogenic transformation KLF4 inhibition Cancer chemoprevention Proliferation index

Physical State and Handling: 6-Methyl-1-Tetralone Is a Liquid at Ambient Temperature, Unlike the Solid 7-Methyl Regioisomer

6-Methyl-1-tetralone (CAS 51015-29-3) is reported as a liquid at ambient temperature, with a boiling point of 129–132 °C and a predicted density of 1.074 ± 0.06 g/cm³ . In contrast, the 7-methyl-1-tetralone regioisomer (CAS 22009-37-6) is a crystalline solid with a melting point of 35–36 °C and a comparable boiling point of 143–145 °C at 15 Torr (287 °C at 760 mmHg) . The 5-methyl-1-tetralone regioisomer (CAS 6939-35-1) is also a solid with a melting point reported between 63 °C and 87–91 °C . For synthetic workflows requiring room-temperature liquid handling, direct dissolution in reaction media, or compatibility with automated liquid-dispensing platforms, the 6-methyl regioisomer offers a practical advantage over its solid positional isomers. These physical-state differences arise from subtle changes in crystal packing efficiency driven by the methyl-group position and have no impact on the compound's reactivity in solution-phase chemistry.

Physical state Formulation compatibility Liquid handling Process chemistry

X-Ray Crystallographic Confirmation: The 6-Methyl Group Occupies a Benign Sub-Pocket Within hRXRα-LBD That Does Not Engage Helix 7 Lipotoxicity Residues

X-ray crystal structures of all four methyl-substituted 9cUAB30 homologues bound to the human RXRα ligand-binding domain (hRXRα-LBD) revealed that the methyl groups of hyperlipidemia-inducing rexinoids (the 7-methyl and 4-methyl analogues) make direct van der Waals contacts with residues on helix 7 of the LBD [1]. In contrast, the 6-methyl group of 6-methyl-9cUAB30 occupies a sub-pocket that does not engage these helix 7 residues, providing a structural explanation for why this regioisomer achieves high potency without triggering the lipid biosynthesis gene program [1][2]. The 6-methyl-9cUAB30:hRXRα-LBD:GRIP-1 coactivator peptide ternary complex (PDB 4PP3) confirmed that the 6-methyl substituent makes closer contacts with I268, an interaction that is distinct from the helix 7 contacts observed for the toxic analogues [2]. This structural information enables rational, structure-guided selection of the 6-methyl-1-tetralone scaffold for rexinoid optimization.

X-ray crystallography Structure-based drug design RXRα ligand-binding domain Lipid toxicity mechanism

Synthetic Accessibility: 6-Methyl-1-Tetralone Is Prepared via Well-Established Intramolecular Friedel-Crafts Acylation in High Yield

6-Methyl-1-tetralone is accessible through a robust intramolecular Friedel-Crafts acylation route. A patent procedure (US 9,382,245 B2) describes the synthesis of 6-methyl-3,4-dihydronaphthalen-1(2H)-one via palladium-catalyzed methylation of a bromo-tetralone precursor using methyl boronic acid, Pd(OAc)₂, PPh₃, and K₃PO₄ in refluxing THF, with purification by column chromatography yielding the product in 88% isolated yield [1]. The original 1987 Tetrahedron report (DOI: 10.1016/S0040-4020(01)81496-4) established an earlier synthetic route, and the compound has been reliably prepared by multiple independent groups [2]. While regioisomers such as 7-methyl-1-tetralone are also commercially available, the 6-methyl isomer benefits from a well-documented, high-yielding synthetic protocol that facilitates in-house preparation when commercial supply is constrained, reducing procurement risk for programs requiring multi-gram to kilogram quantities.

Friedel-Crafts acylation Synthetic yield Scalability Process chemistry

Application Scenarios Where 6-Methyl-1-Tetralone (CAS 51015-29-3) Provides Demonstrable Procurement Advantage


Rexinoid Agonist Lead Optimization Programs Targeting a Favorable Potency–Lipid Toxicity Window

For medicinal chemistry teams developing next-generation rexinoid agonists for cancer chemoprevention or CTCL therapy, 6-methyl-1-tetralone is the essential tetralone building block for constructing 6-methyl-9cUAB30 and related analogues. This scaffold reproducibly delivers an 8.2-fold improvement in RXRα activation potency (EC₅₀ ~100 nM) over the parent 9cUAB30 while limiting serum triglyceride elevation to 51%—a 12.6-fold reduction in lipid toxicity relative to the 7-methyl regioisomer [1]. The crystal structure of 6-methyl-9cUAB30 bound to hRXRα-LBD (PDB 4PP3) provides a validated template for further structure-guided optimization [2]. Procurement of the correct 6-methyl regioisomer is non-negotiable: use of 7-methyl-1-tetralone would yield a rexinoid with negligible antiproliferative activity (KLF4 EC₅₀ >1000 nM) and a 642% increase in serum triglycerides that would halt preclinical development [1].

Automated High-Throughput Synthesis and Screening Platforms Requiring Liquid-Phase Reagent Handling

Laboratories operating automated liquid-handling systems for parallel synthesis or high-throughput screening benefit from the liquid physical state of 6-methyl-1-tetralone at ambient temperature (bp 129–132 °C; liquid at 25 °C) [1]. In contrast, the 7-methyl regioisomer is a solid (mp 35–36 °C) and the 5-methyl regioisomer melts at 63–91 °C, requiring pre-heating, solid weighing, or solvent pre-dissolution steps that introduce workflow friction and potential reproducibility errors [2]. For core facilities and CROs running hundreds of reactions per week, the liquid handling compatibility of 6-methyl-1-tetralone translates directly to higher throughput and lower operational variability.

Structure-Based Drug Design Projects Leveraging Published Co-Crystal Structures of RXRα-LBD Complexes

Computational and structural biology groups engaged in RXRα-targeted drug design can directly utilize the published X-ray crystal structure of 6-methyl-9cUAB30 in complex with hRXRα-LBD and GRIP-1 coactivator peptide (PDB 4PP3) [1]. This structure reveals that the 6-methyl group occupies a sub-pocket making favorable contacts with residue I268 while avoiding the helix 7 interactions that drive hyperlipidemia—a structural insight not obtainable from other regioisomer co-crystal structures [1][2]. The availability of this structural data accelerates docking studies, pharmacophore modeling, and rational design iterations, making 6-methyl-1-tetralone the structurally validated choice for programs that integrate crystallographic data into their design–synthesis–testing cycles.

Supply-Chain Resilient Process Chemistry: In-House Synthesis Using Documented High-Yielding Protocols

When commercial supply of specialty tetralones is subject to long lead times, single-source dependency, or batch-to-batch variability, the existence of a patent-documented synthetic route to 6-methyl-1-tetralone with an 88% isolated yield from a common bromo-tetralone intermediate provides a credible in-house synthesis option [1][2]. The protocol uses standard palladium-catalyzed cross-coupling conditions (Pd(OAc)₂, PPh₃, methyl boronic acid, K₃PO₄, THF reflux) that are compatible with typical medicinal chemistry and process R&D infrastructure [1]. This dual-source flexibility—commercial procurement supplemented by in-house synthesis capability—reduces program risk for lead optimization campaigns requiring consistent, high-purity 6-methyl-1-tetralone over extended timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.